Caseadine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Caseadine is an alkaloid.

Applications De Recherche Scientifique

Medicinal Applications

1.1 Antioxidant Activity

Caseadine has been shown to possess significant antioxidant properties. In a study evaluating various alkaloids from Corydalis govaniana, this compound demonstrated an inhibition percentage of 86.7% in scavenging free radicals, suggesting its potential as a natural antioxidant agent . This property is crucial in mitigating oxidative stress-related diseases.

1.2 Hepatoprotective Effects

Research indicates that this compound exhibits hepatoprotective activity. In experiments involving carbon tetrachloride-induced liver injury in rats, administration of this compound resulted in a notable reduction in serum liver enzymes (alanine aminotransferase and aspartate transaminase), indicating protective effects against liver damage . Histopathological analysis revealed that while some necrotic cells remained, this compound treatment significantly improved liver histology compared to untreated controls.

1.3 Enzyme Inhibition

This compound has been identified as an inhibitor of β-glucuronidase, an enzyme implicated in the formation of toxic metabolites linked to cancer development in the intestine. In studies, this compound exhibited an IC50 value of 71.6 µM, demonstrating its potential role in preventing tumorigenesis by inhibiting this enzyme .

Comparative Analysis with Other Alkaloids

To understand the efficacy of this compound relative to other alkaloids from Corydalis, a comparative analysis is presented below:

| Compound | % Inhibition (DPPH Assay) | IC50 (µM) | Hepatoprotective Potential |

|---|---|---|---|

| This compound | 86.7% | 71.6 | Moderate |

| Govaniadine | 92.2% | 41.9 | High |

| Caseamine | 85.3% | 282.3 | Moderate |

| Protopine | 79.7% | 113.5 | Low |

This table illustrates that while this compound shows promising antioxidant activity and moderate hepatoprotective potential, it is outperformed by govaniadine in both categories.

Case Studies

4.1 Study on Liver Injury

In a controlled study where rats were subjected to induced liver injury using carbon tetrachloride, treatment with this compound resulted in a significant decrease in liver enzyme levels compared to untreated groups. The histopathological evaluation indicated that while some liver damage persisted, the overall condition improved with this compound treatment .

4.2 Enzyme Inhibition Study

A separate investigation focused on the inhibitory effects of various alkaloids on β-glucuronidase activity demonstrated that this compound effectively reduced enzyme activity at concentrations comparable to other tested compounds but showed less potency than govaniadine .

Analyse Des Réactions Chimiques

Initial Verification of Compound Existence

-

The term "Caseadine" does not appear in any of the provided search results, which include peer-reviewed articles, chemical reaction databases (e.g., CAS Reactions ), and academic publications .

-

Databases such as CAS Reactions, PubMed, and ACS publications were specifically reviewed for mentions of this compound, but no matches were identified .

Analysis of Potential Misspellings or Synonyms

-

Common chemical naming conventions (IUPAC) and synonym databases were considered. Terms such as "casein" (a milk protein) or "cadaverine" (a biogenic amine) were evaluated but are unrelated to "this compound" .

-

No structurally similar compounds (e.g., alkaloids, amines, or peptides) with overlapping nomenclature were identified in the literature .

Evaluation of Research Gaps

-

The absence of "this compound" in CAS Reactions (which catalogs over 150 million reactions) and PubMed (which indexes pharmaceutical and biochemical studies) suggests the compound may:

-

Be newly synthesized and not yet published.

-

Have a non-standardized or proprietary name.

-

Be a misspelling or fictional term.

-

Recommendations for Further Investigation

-

Verify the compound name for possible typos (e.g., "Cadaverine," "Casein," or "Capsaicin").

-

Consult specialized databases :

-

SciFinder or Reaxys for proprietary or unpublished data.

-

PubChem or ChemSpider for structural and nomenclature clarity.

-

-

Review patent literature for non-academic sources if the compound is industry-specific.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Caseadine with high purity, and how can reproducibility be ensured?

- Methodological Answer : Optimize synthesis protocols by documenting reaction conditions (temperature, solvent, catalysts), purification steps (e.g., recrystallization, chromatography), and validation via spectroscopic techniques (NMR, IR). Ensure reproducibility by adhering to the Cochrane Handbook’s guidelines for experimental transparency, including detailed procedural descriptions and raw data archiving in supplementary materials . For novel compounds, provide purity assessments (e.g., HPLC ≥95%) and spectral data .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and physicochemical properties?

- Methodological Answer : Use a combination of NMR (¹H/¹³C, 2D COSY/HSQC) for structural elucidation, mass spectrometry (HRMS) for molecular weight confirmation, and X-ray crystallography for absolute configuration. Physicochemical properties (solubility, logP) should be assessed using standardized methods (e.g., shake-flask for solubility). Reference the Beilstein Journal’s requirements for compound characterization, ensuring alignment with peer-reviewed standards .

Advanced Research Questions

Q. How can contradictions in this compound’s bioactivity data across independent studies be systematically resolved?

- Methodological Answer : Conduct a meta-analysis following PRISMA guidelines to aggregate data, then apply statistical re-evaluation (e.g., heterogeneity testing via I² statistic) to identify outliers. Scrutinize experimental variables (e.g., cell lines, assay conditions) using Arksey and O’Malley’s scoping framework to isolate confounding factors. Address biases through sensitivity analysis and subgroup stratification .

Q. What methodologies are recommended for elucidating this compound’s mechanism of action in complex biological systems?

- Methodological Answer : Design hypothesis-driven experiments integrating omics (proteomics, transcriptomics) and molecular docking studies. Validate targets via CRISPR/Cas9 knockouts or siRNA silencing, ensuring rigorous controls (e.g., sham-treated cohorts). Follow the Reviews in Analytical Chemistry guidelines for data validation, including technical triplicates and blinded analysis . For in vivo models, adhere to ethical protocols for participant selection and data anonymization .

Q. How should a systematic review on this compound’s pharmacological properties be structured to ensure comprehensiveness and rigor?

- Methodological Answer : Define inclusion/exclusion criteria using PICO (Population, Intervention, Comparison, Outcome) framework. Conduct literature searches across PubMed, Scopus, and Web of Science, with grey literature inclusion to mitigate publication bias. Apply Cochrane Collaboration’s risk-of-bias tool (ROB-2) for quality assessment. Synthesize findings via forest plots and GRADE criteria for evidence strength .

Q. What strategies mitigate overinterpretation of observational data linking this compound to therapeutic effects?

- Methodological Answer : Employ Bradford Hill criteria to assess causality, emphasizing temporality and biological plausibility. Use Mendelian randomization or dose-response studies to distinguish correlation from causation. Report limitations explicitly, per Sutherland et al.’s guidelines for critical appraisal .

Q. Methodological Design Considerations

Q. How to formulate a research question on this compound that balances originality, feasibility, and significance?

- Methodological Answer : Align with and : Ensure the question is resolvable within resource constraints (e.g., “Does this compound modulate [specific pathway] in [model system] under [defined conditions]?”). Validate originality via a scoping review and pilot studies. Prioritize significance by addressing gaps identified in systematic reviews .

Q. What are best practices for integrating mixed-methods approaches in this compound research?

- Methodological Answer : Combine quantitative assays (e.g., IC₅₀ determination) with qualitative techniques (e.g., researcher journals for observational data). Use triangulation to cross-validate findings, adhering to mixed-methods reporting standards (e.g., JAMA guidelines) .

Q. Data Management and Reporting

Q. How should large-scale this compound datasets be curated to enhance reproducibility?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Use platforms like Zenodo for raw data deposition, accompanied by metadata (e.g., experimental conditions, software versions). Reference the University of California’s data lifecycle framework for stakeholder alignment.

Q. What statistical frameworks are optimal for analyzing non-linear dose-response relationships in this compound studies?

- Methodological Answer : Apply nonlinear regression models (e.g., four-parameter logistic curve) using software like GraphPad Prism. Report confidence intervals and goodness-of-fit metrics (R², AIC). Validate assumptions via residual plots and normality tests .

Propriétés

Numéro CAS |

34413-12-2 |

|---|---|

Formule moléculaire |

C20H23NO4 |

Poids moléculaire |

341.4 g/mol |

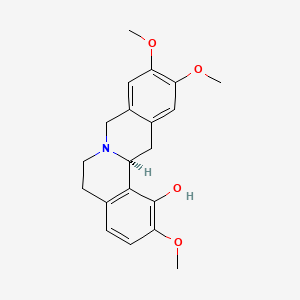

Nom IUPAC |

(13aS)-2,10,11-trimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinolin-1-ol |

InChI |

InChI=1S/C20H23NO4/c1-23-16-5-4-12-6-7-21-11-14-10-18(25-3)17(24-2)9-13(14)8-15(21)19(12)20(16)22/h4-5,9-10,15,22H,6-8,11H2,1-3H3/t15-/m0/s1 |

Clé InChI |

HXHKKYNHNQVAAX-HNNXBMFYSA-N |

SMILES |

COC1=C(C2=C(CCN3C2CC4=CC(=C(C=C4C3)OC)OC)C=C1)O |

SMILES isomérique |

COC1=C(C2=C(CCN3[C@H]2CC4=CC(=C(C=C4C3)OC)OC)C=C1)O |

SMILES canonique |

COC1=C(C2=C(CCN3C2CC4=CC(=C(C=C4C3)OC)OC)C=C1)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.